N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13N5OS and its molecular weight is 347.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its derivatives are involved in the synthesis of heterocyclic compounds, which are foundational in the development of pharmaceuticals and organic materials. A notable method is the TEMPO-catalyzed electrolytic C–H thiolation, enabling the uniform synthesis of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This process is significant for its metal- and reagent-free approach, highlighting its potential for environmentally friendly and efficient synthesis in medicinal chemistry (Qian et al., 2017).
Anticancer Activity
Derivatives of this compound have been investigated for their anticancer properties. Research has demonstrated that compounds containing thiadiazole scaffolds exhibit significant in vitro anticancer activity against various human cancer cell lines. These findings suggest a promising avenue for the development of novel chemotherapeutic agents. The synthesis approach under microwave irradiation, followed by in vitro evaluation, provides a rapid and efficient method for discovering potential anticancer drugs (Tiwari et al., 2017).
Antimicrobial Activity
Compounds derived from this compound have been explored for their antimicrobial efficacy. Novel synthetic methods have been applied to produce heterocyclic hybrids that exhibit moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These studies not only underline the potential of these compounds as antibacterial agents but also provide insights into the structure-activity relationship, facilitating the design of more effective antimicrobial drugs (Karuna et al., 2021).
Photo-Physical Properties
Research into the photophysical properties of this compound derivatives has revealed promising applications in fluorescence and materials science. The synthesis of BF2 complexes derived from these compounds and their photophysical analysis highlights their potential for use in fluorescent dyes and sensors. The large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE) exhibited by these compounds make them suitable for various applications in material science and bioimaging (Zhang et al., 2017).
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-18(13-3-4-15-17(9-13)23-25-22-15)21-10-12-5-7-20-16(8-12)14-2-1-6-19-11-14/h1-9,11H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHHEXPWIWDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.